N-(6-Chloro-2-hydroxy-4-oxo-4H-1-benzothiopyran-3-yl)acetamide
Description
N-(6-Chloro-2-hydroxy-4-oxo-4H-1-benzothiopyran-3-yl)acetamide is a chemical compound known for its unique structure and properties It belongs to the class of benzothiopyran derivatives, which are known for their diverse biological activities
Properties
CAS No. |
61423-86-7 |
|---|---|
Molecular Formula |
C11H8ClNO3S |
Molecular Weight |
269.70 g/mol |
IUPAC Name |
N-(6-chloro-2-hydroxy-4-oxothiochromen-3-yl)acetamide |
InChI |
InChI=1S/C11H8ClNO3S/c1-5(14)13-9-10(15)7-4-6(12)2-3-8(7)17-11(9)16/h2-4,16H,1H3,(H,13,14) |
InChI Key |
LSOYCQMQFGMIHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(SC2=C(C1=O)C=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-2-hydroxy-4-oxo-4H-1-benzothiopyran-3-yl)acetamide typically involves the reaction of 6-chloro-2-hydroxy-4-oxo-4H-1-benzothiopyran-3-carboxylic acid with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reaction time, leading to higher efficiency and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-2-hydroxy-4-oxo-4H-1-benzothiopyran-3-yl)acetamide undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Amino or thio-substituted benzothiopyran derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-Chloro-2-hydroxy-4-oxo-4H-1-benzothiopyran-3-yl)acetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-hydroxy-4-oxo-4H-1-benzothiopyran-3-carboxylic acid: A precursor in the synthesis of N-(6-Chloro-2-hydroxy-4-oxo-4H-1-benzothiopyran-3-yl)acetamide.
4-Hydroxy-2-quinolones: Compounds with similar biological activities and applications.
7-Hydroxychroman-2-carboxylic acid derivatives: Known for their antioxidant properties.
Uniqueness
This compound stands out due to its unique combination of a benzothiopyran core with an acetamide group, which imparts distinct chemical and biological properties.
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